1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structural motif combining a chroman and piperidine ring system
Preparation Methods
The synthesis of 1’-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step synthetic routes. One common method includes the spirocyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1’-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1’-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1’-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
1’-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as spiroindolines and spirooxindoles. These compounds share similar structural features but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
1'-(2-chloro-6-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO3/c21-14-5-3-6-15(22)18(14)19(25)23-10-8-20(9-11-23)12-16(24)13-4-1-2-7-17(13)26-20/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANUIMYTRZIOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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